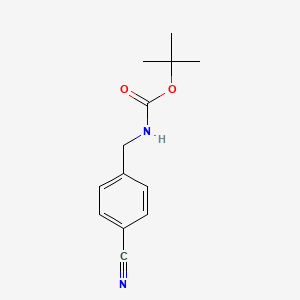

Tert-butyl 4-cyanobenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-cyanophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGBJBDHEYDWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445082 | |

| Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66389-80-8 | |

| Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Boc-aminomethyl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Tert Butyl 4 Cyanobenzylcarbamate

Established Synthetic Pathways to Tert-butyl 4-cyanobenzylcarbamate

The primary and most established method for the synthesis of this compound involves the N-Boc protection of 4-cyanobenzylamine. This reaction is a cornerstone of amine chemistry, offering a reliable route to the desired product.

Synthesis via N-Boc Protection of 4-Cyanobenzylamine Derivatives

The most common synthetic route to this compound is the reaction of 4-cyanobenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction can be carried out under various conditions, including with or without a catalyst. A general reaction scheme is presented below:

A typical laboratory-scale synthesis involves dissolving 4-cyanobenzylamine in a suitable solvent, such as a mixture of water and acetone, followed by the addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed. The product can then be extracted and purified. A catalyst-free approach in a water-acetone medium has been reported to be an environmentally friendly and efficient method for the N-Boc protection of various amines, affording high yields in short reaction times. nih.gov

Alternative Synthetic Approaches and Modifications

While direct N-Boc protection is prevalent, alternative methods for carbamate (B1207046) synthesis can be adapted for this compound. One such approach involves the reaction of an amine with carbon dioxide and an organic electrophile in the presence of a cesium base. This method can produce carbamates in good yields at mild temperatures.

Another potential, though less direct, route is through a Curtius rearrangement. This involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by tert-butanol (B103910) to yield the desired carbamate. This method is generally more applicable for the synthesis of carbamates from carboxylic acids.

Modifications to the standard N-Boc protection protocol include the use of different solvent systems and the addition of bases to scavenge the acidic byproducts of the reaction. The choice of solvent and base can influence the reaction rate and yield.

Optimization Strategies for Synthetic Yield and Purity

Maximizing the yield and purity of this compound is crucial for its efficient use in subsequent synthetic steps. This can be achieved through systematic optimization of various reaction parameters.

Reaction Parameter Optimization via Experimental Design

Experimental design methodologies, such as Response Surface Methodology (RSM), can be employed to systematically investigate the effects of multiple reaction parameters on the yield and purity of the product. Key parameters that can be optimized include reaction temperature, reaction time, stoichiometry of reactants, and catalyst loading.

To illustrate, a hypothetical experimental design could explore the following parameters:

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 20 | 30 | 40 |

| Reaction Time (h) | 2 | 4 | 6 |

| Molar Ratio (Boc₂O:Amine) | 1.0:1 | 1.1:1 | 1.2:1 |

| Catalyst Loading (mol%) | 0 | 1 | 2 |

By running a series of experiments based on a designed matrix and analyzing the results, a predictive model can be developed to identify the optimal conditions for maximizing the yield of this compound.

Catalyst Selection and Process Intensification

The choice of catalyst can significantly impact the efficiency of the N-Boc protection reaction. While the reaction can proceed without a catalyst, various homogeneous and heterogeneous catalysts have been shown to accelerate the process.

Catalyst Comparison for N-Boc Protection of Amines:

| Catalyst | Conditions | Yield (%) | Reference |

| None | Water/Acetone, RT | High | nih.gov |

| Sulfonated Reduced Graphene Oxide | Neat, RT, 3h | High | researchgate.net |

| Amberlyst-15 | Solvent-free, RT, 1-3 min | 95-99 | |

| Indion 190 Resin | Solvent-free, RT | High | |

| Ionic Liquids | Solvent-free, RT | High | researchgate.net |

The use of heterogeneous catalysts, such as Amberlyst-15 or Indion 190 resin, offers the advantage of easy separation from the reaction mixture by simple filtration, allowing for catalyst recycling and a more environmentally friendly process.

Process intensification techniques can also be employed to enhance the synthesis. These may include the use of flow chemistry, where reactants are continuously passed through a heated reactor, potentially reducing reaction times and improving control over reaction parameters.

Purification Methodologies for Enhanced Product Quality

After the reaction is complete, purification is necessary to remove unreacted starting materials, byproducts, and the catalyst. A standard workup procedure involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

For a high degree of purity, column chromatography is often employed. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial for effective separation. Recrystallization from a suitable solvent can also be used to obtain a highly pure crystalline product.

An alternative purification strategy for reactions using excess Boc₂O is the use of a scavenger resin, such as a polymer-supported trisamine. This resin selectively reacts with the excess anhydride (B1165640), which can then be removed by filtration, simplifying the purification process.

Chemical Reactivity of this compound

The chemical behavior of this compound is dictated by its three main components: the carbamate, the cyano group, and the benzyl (B1604629) amine linker. Each site offers distinct opportunities for chemical modification.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions. The deprotection of the carbamate in this compound unmasks the primary benzylamine (B48309), making it available for subsequent reactions.

The primary pathway for the removal of the Boc group is acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900). This process ultimately yields the free amine, carbon dioxide, and tert-butanol.

Several reagents are effective for this transformation. Aqueous phosphoric acid provides an environmentally benign and selective method for the deprotection of tert-butyl carbamates. organic-chemistry.org It is known for its high yields and convenient workup procedures. organic-chemistry.org Other common acidic reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent.

Alternatively, non-hydrolytic methods can be employed. The combination of tris(4-bromophenyl)aminium hexachloroantimonate, known as "magic blue" (MB•+), and triethylsilane facilitates a mild cleavage of the C-O bond of the tert-butyl carbamate under neutral conditions. organic-chemistry.org This catalytic system is efficient and provides high yields. organic-chemistry.org

Table 1: Reagents for Deprotection of Tert-butyl Carbamates

| Reagent/System | Conditions | Characteristics |

| Aqueous Phosphoric Acid | Mild, aqueous | Environmentally friendly, selective, high-yielding. organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Anhydrous, in DCM | Standard, effective, volatile byproducts. |

| Hydrogen Chloride (HCl) | In organic solvent (e.g., Dioxane, Methanol) | Common, strong acid, can form hydrochloride salt. |

| "Magic Blue" / Triethylsilane | Mild, catalytic | Mediates C-O bond cleavage under neutral conditions. organic-chemistry.org |

The cyano (nitrile) group is a versatile functional group that can undergo several important transformations. libretexts.org Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. youtube.com Acid-catalyzed hydrolysis proceeds through a protonated amide intermediate. libretexts.orgyoutube.com This transforms the 4-cyanobenzyl moiety into a 4-carboxybenzyl group, offering a route to dicarboxylic acid derivatives or other structures where a carboxylic acid is required.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, converting the nitrile into a (4-(aminomethyl)benzyl)amine derivative after deprotection. libretexts.org This reaction proceeds via two consecutive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine, which upon acidic workup hydrolyzes to a ketone. youtube.com This allows for the synthesis of various keto derivatives from this compound.

Table 2: Key Transformations of the Cyano Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺, heat or OH⁻, heat then H₃O⁺ | Carboxylic Acid (-COOH) youtube.com |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) libretexts.org |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(O)R) youtube.com |

The reactivity of the benzyl amine linker is contingent on the presence of the Boc protecting group. With the Boc group intact, the nitrogen atom's reactivity is significantly diminished. However, upon deprotection to yield 4-cyanobenzylamine, the resulting primary amine is nucleophilic and can participate in a wide range of reactions, such as N-alkylation, N-acylation, and reductive amination. The benzylic position (-CH₂-) is also susceptible to certain reactions, although these are less common than transformations of the amine or cyano groups.

Nucleophilic substitution reactions for this compound primarily relate to the deprotection of the tert-butyl group and potential reactions at the benzylic position. The cleavage of the Boc group can be viewed as an SN1-type reaction, where the protonated carbamate loses the stable tert-butyl carbocation. rsc.org

Lewis acids like titanium tetrachloride (TiCl₄) have been shown to activate benzyl alcohols for nucleophilic substitution. epa.gov While the substrate is a carbamate, similar activation of the benzylic position in this compound could potentially lead to substitution by various oxygen, nitrogen, or carbon nucleophiles, although this would likely compete with deprotection. epa.gov Furthermore, the cyano group itself can be synthesized via nucleophilic substitution (SN2) of a corresponding benzyl halide with a cyanide salt, a reaction that underscores the electrophilic nature of the benzylic carbon. organic-chemistry.org

Strategic Derivatization for Advanced Chemical Synthesis

The multiple functional groups of this compound allow for its strategic derivatization, enabling the synthesis of a library of compounds for various research applications.

Systematic investigation of structure-activity relationships often requires the synthesis of a series of analogs with diverse substituents. This compound is an ideal starting point for such endeavors.

Derivatization via the Amine: Following Boc deprotection, the resulting primary amine is a key handle for introducing diversity. It can be acylated with a wide range of acid chlorides or activated carboxylic acids to form amides. Reductive amination with various aldehydes or ketones introduces secondary amine functionalities.

Derivatization via the Cyano Group: As discussed, the cyano group can be converted into an amine or a carboxylic acid. libretexts.orgyoutube.com The amine can then be further functionalized. The carboxylic acid provides a handle for forming esters or amides. Additionally, the nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

Derivatization via the Aromatic Ring: While direct electrophilic aromatic substitution on the cyanobenzyl ring can be challenging due to the deactivating nature of the cyano group, modern cross-coupling reactions could be employed if a halogenated version of the starting material is used. For instance, a bromo-substituted analog could undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide array of aryl, alkynyl, or amino substituents onto the aromatic core.

Coupling Reactions and Conjugation Strategies of this compound

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its cyano group, which can be transformed into various functionalities suitable for coupling and conjugation reactions. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine is crucial, as it prevents unwanted side reactions, particularly when the molecule is subjected to reagents like hydrazine (B178648). researchgate.net This strategic protection allows for selective chemical transformations at the cyano position, enabling the synthesis of complex molecules and bioconjugates.

The primary coupling strategies involving this compound focus on the conversion of the nitrile group into heterocyclic systems, such as tetrazines and oxadiazoles (B1248032). These heterocycles can then act as reactive handles for subsequent conjugation, particularly in the field of bioconjugation chemistry for labeling and tracking biomolecules. researchgate.netbath.ac.uk

Tetrazine Formation for Bioorthogonal Conjugation

A significant application of this compound is its use as a precursor for the synthesis of tetrazine derivatives. researchgate.net Tetrazines are key components in bioorthogonal chemistry, reacting rapidly and selectively with strained alkenes or alkynes (e.g., trans-cyclooctene, norbornene) in a process known as the inverse-electron-demand Diels-Alder reaction. This allows for the specific labeling of biomolecules in complex biological environments. researchgate.net

The synthesis of tetrazine-functionalized molecules from this compound has been achieved through metal-catalyzed coupling reactions. researchgate.netbath.ac.uk In one reported method, an amino-functional tetrazine bearing a Boc-protected amine was synthesized from this compound. researchgate.net Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) is an effective catalyst for the coupling of the nitrile with hydrazine to form the tetrazine ring. researchgate.netbath.ac.uk This reaction creates a stable, functionalized tetrazine that can be deprotected and coupled to other molecules.

Another strategy involves the reaction of this compound to form an intermediate which is then used to synthesize a tetrazine derivative. For instance, it is a starting material in the synthesis of tert-butyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzylcarbamate. rsc.org This product can then be deprotected to yield (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, which is subsequently conjugated to peptides. rsc.org

Table 1: Synthesis of Tetrazine Derivatives from this compound

| Reactant | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Ni(OTf)₂ | Amino functional tetrazine with a Boc protecting group | 47% | researchgate.netbath.ac.uk |

1,3,4-Oxadiazole (B1194373) Formation

The cyano group of this compound can also be converted into other heterocyclic systems, such as 1,3,4-oxadiazoles. These structures are also of interest in medicinal chemistry. A patented method describes the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) in the presence of sodium carbonate (Na₂CO₃) under reflux conditions. google.com This transformation converts the nitrile into an N-hydroxyamidine intermediate, which can then be cyclized to form a 1,3,4-oxadiazole ring upon reaction with other reagents, such as trifluoroacetic anhydride. google.com This multi-step process demonstrates the utility of this compound as a building block for creating diverse heterocyclic compounds.

Table 2: Synthesis of 1,3,4-Oxadiazole Precursor from this compound

| Reactant | Reagents | Conditions | Intermediate Product | Reference |

|---|

Conjugation Strategies

Once the cyano group is transformed into a reactive handle like a tetrazine, the resulting molecule can be used in various conjugation strategies. Research has demonstrated the use of tetrazine-functionalized linkers derived from this compound for conjugating to antibodies. researchgate.net These strategies often involve the deprotection of the Boc-protected amine followed by coupling to a molecule of interest, or direct use of the tetrazine moiety in bioorthogonal reactions with partners like Bicyclononyne (BCN), Norbornene (Norb), or trans-Cyclooctene (TCO). researchgate.net

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Cyanobenzylcarbamate

Mechanistic Elucidation of Synthetic Pathways

The synthesis of Tert-butyl 4-cyanobenzylcarbamate typically involves the reaction of 4-cyanobenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This process, known as Boc protection, is a cornerstone of modern organic synthesis for the temporary masking of amine functionality. The elucidation of its mechanism involves a combination of kinetic studies to understand reaction rates and the identification of transient species that act as intermediates.

Kinetic Studies of Reaction Steps

While specific kinetic data for the reaction forming this compound is not extensively reported in publicly available literature, the general kinetics of amine protection using Boc₂O are well-understood. The reaction rate is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the presence of catalysts.

The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The rate of this step is directly proportional to the concentration of both the amine and the anhydride (B1165640). The use of a base, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction. commonorganicchemistry.com DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the amine. commonorganicchemistry.com

A general representation of the reaction rates can be expressed as:

Rate = k[Amine][Boc₂O]

In the presence of a catalyst like DMAP, the rate law becomes more complex, involving the concentration of the catalyst as well.

Table 1: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophilicity of Amine | Higher nucleophilicity increases the rate. | A more nucleophilic amine will attack the electrophilic carbonyl of Boc₂O more readily. |

| Solvent Polarity | Polar aprotic solvents generally favor the reaction. | Solvents like acetonitrile (B52724) or dichloromethane (B109758) can stabilize charged intermediates and transition states. |

| Catalyst (e.g., DMAP) | Significantly increases the reaction rate. | Forms a more reactive acylating agent, lowering the activation energy. commonorganicchemistry.com |

| Temperature | Increasing temperature generally increases the rate. | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

Intermediate Identification and Characterization

The mechanism of Boc protection involves the formation of transient intermediates. In the absence of a catalyst, the direct attack of 4-cyanobenzylamine on Boc₂O leads to a tetrahedral intermediate which then collapses, releasing tert-butanol (B103910) and carbon dioxide, to form the final carbamate (B1207046) product. commonorganicchemistry.com

When a catalyst such as DMAP is employed, a key intermediate is the N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This species is highly electrophilic and is readily attacked by the amine. Spectroscopic techniques such as NMR and IR can be used to detect and characterize these intermediates, although their transient nature often makes direct observation challenging. In some cases, unstable carbamic-carbonic anhydride intermediates have been isolated and characterized in reactions of secondary amines with Boc₂O and DMAP. nih.gov

Nucleophilic attack: The lone pair of the nitrogen atom in 4-cyanobenzylamine attacks a carbonyl carbon of di-tert-butyl dicarbonate. commonorganicchemistry.com

Formation of a tetrahedral intermediate: A short-lived tetrahedral intermediate is formed.

Collapse of the intermediate: The intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide. commonorganicchemistry.com

In a DMAP-catalyzed reaction, the initial step is the attack of DMAP on Boc₂O. commonorganicchemistry.com

Mechanistic Aspects of Chemical Transformations

The reactivity of this compound is governed by the interplay of electronic and steric factors, which can dictate the outcome of chemical transformations. Understanding these aspects is critical for predicting product distributions and designing stereoselective syntheses.

Influence of Electronic and Steric Effects on Reactivity

The chemical structure of this compound contains several key features that influence its reactivity: the electron-withdrawing cyano group, the bulky tert-butyl group, and the carbamate linkage.

Electronic Effects: The cyano (-CN) group on the benzene (B151609) ring is strongly electron-withdrawing. quimicaorganica.org This effect reduces the electron density of the aromatic ring and can influence the reactivity of the benzylic position and the carbamate nitrogen. For instance, the electron-withdrawing nature of the cyano group can affect the acidity of the N-H proton of the carbamate and the stability of any potential intermediates formed at the benzylic carbon. The polarity of the C≡N bond allows the nitrile group to react with both nucleophiles and electrophiles. quimicaorganica.org

Steric Effects: The tert-butyl group is sterically demanding. libretexts.org This bulkiness can hinder the approach of reagents to the carbamate nitrogen and adjacent atoms, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the carbamate nitrogen, the large size of the tert-butyl group can direct incoming reagents to less hindered positions.

Table 2: Summary of Electronic and Steric Effects

| Functional Group | Effect | Influence on Reactivity |

| 4-Cyano Group | Strong Electron-Withdrawing | Deactivates the benzene ring towards electrophilic substitution; influences the acidity of the N-H proton. quimicaorganica.org |

| Tert-butyl Group | High Steric Hindrance | Shields the carbamate nitrogen and adjacent positions from attack by bulky reagents. libretexts.org |

| Carbamate Linkage | Resonance Stabilization | The lone pair on the nitrogen can be delocalized into the carbonyl group, affecting its nucleophilicity and basicity. |

Stereochemical Outcomes and Diastereoselectivity Considerations

While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral centers, making stereochemical outcomes an important consideration. For instance, if the benzylic methylene (B1212753) group were to be functionalized, a new stereocenter would be created.

Although specific studies on the diastereoselectivity of reactions involving this compound are not widely documented, general principles of stereocontrol in similar systems can be applied. The bulky tert-butoxycarbonyl group can exert significant steric influence, potentially leading to high diastereoselectivity in reactions at adjacent positions by favoring the approach of a reagent from the less hindered face of the molecule.

Applications in Organic and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of tert-butyl 4-cyanobenzylcarbamate makes it an ideal starting material for the synthesis of intricate organic compounds. The Boc-protecting group on the benzylamine (B48309) moiety provides stability under various reaction conditions, allowing for selective manipulation of the cyano group. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. This compound serves as a key precursor for the synthesis of various heterocyclic systems. A notable application is in the formation of tetrazines, a class of six-membered aromatic rings containing four nitrogen atoms. Research has demonstrated that this compound can be utilized in metal-catalyzed reactions with hydrazine (B178648) to construct amino-functionalized tetrazines. researchgate.net The Boc-protecting group is crucial in this process as it prevents unwanted side reactions with the amine functionality. researchgate.net

Furthermore, the cyano group can be converted into other nitrogen-containing heterocycles. For instance, the reaction of the nitrile with hydroxylamine (B1172632) can lead to the formation of N-hydroxyimidamides, which are versatile intermediates for the synthesis of oxadiazoles (B1248032) and other five-membered heterocyclic rings. google.comgoogle.com

The orthogonal reactivity of the functional groups in this compound allows for the stepwise introduction of various substituents, leading to the creation of highly functionalized molecules. The cyano group can undergo a plethora of chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring, while the Boc-protected amine remains intact.

A significant example is its use in the synthesis of 1,3,4-oxadiazole (B1194373) sulfonamide derivatives. google.comgoogle.com In a patented synthetic route, the cyano group of this compound is first converted to an N-hydroxyimidamide. This intermediate is then cyclized to form a 1,3,4-oxadiazole ring, which is further elaborated to produce the final sulfonamide product. This multi-step process highlights the utility of the starting material in building complex structures with diverse functional groups.

Utilization as a Pharmaceutical Intermediate and Precursor

The inherent structural features of this compound make it an attractive intermediate in the development of new pharmaceutical agents. The 4-cyanobenzylaminomethyl moiety is a common structural motif in a variety of biologically active compounds.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of prodrug design. Prodrugs are inactive or less active forms of a drug that are metabolized in the body to release the active pharmaceutical ingredient. The Boc group can mask a primary amine, improving its pharmacokinetic properties, such as absorption or distribution. Once in the target tissue or cell, the Boc group can be cleaved under specific physiological conditions, such as the acidic environment of a tumor, to release the active amine-containing drug. While direct examples of prodrugs based on this compound are not extensively documented in publicly available literature, its structure is emblematic of the chemical strategies employed in prodrug development.

A significant application of this compound is in the discovery and optimization of lead compounds in medicinal chemistry. Its role as a key intermediate in the synthesis of histone deacetylase 6 (HDAC6) inhibitors is a prime example. google.comgoogle.com A patent describes the use of this compound as a starting material for a multi-step synthesis of 1,3,4-oxadiazole sulfonamide derivatives that exhibit potent and selective HDAC6 inhibitory activity. google.comgoogle.com These compounds have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The ability to readily access and modify the core structure provided by this compound facilitates the generation of analog libraries for structure-activity relationship (SAR) studies, a critical process in drug discovery.

Integration into Advanced Therapeutic Modalities

While direct evidence of the incorporation of this compound into advanced therapeutic modalities such as antibody-drug conjugates (ADCs) or targeted drug delivery systems is not yet widely reported, its functional handles make it a promising candidate for such applications. The cyano group can be transformed into a variety of reactive functionalities suitable for bioconjugation. For instance, reduction of the nitrile to an amine, followed by reaction with a suitable linker, could allow for the attachment of the molecule to a monoclonal antibody. Similarly, the deprotected benzylamine could serve as an attachment point. The development of radiolabeled compounds for imaging and therapeutic purposes also represents a potential advanced application. bath.ac.uk As the field of targeted therapeutics continues to expand, the versatility of intermediates like this compound will undoubtedly be exploited in the design of next-generation drug delivery platforms.

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

The synthesis of PROTACs often involves a modular approach, where the linker is built out from either the target ligand or the E3 ligase ligand. In this context, molecules like this compound serve as valuable synthetic intermediates. The Boc group is a widely used protecting group for amines; its removal under acidic conditions (e.g., with trifluoroacetic acid) reveals a primary amine. This newly exposed amine can then be coupled to another part of the PROTAC molecule, such as a pre-formed linker-warhead fragment, via amide bond formation.

While the fundamental chemistry of Boc-deprotection is central to many PROTAC syntheses, and the cyanobenzyl group could theoretically be part of a linker or a warhead scaffold, specific, documented examples of this compound being used as a key building block in the synthesis of named PROTAC drug candidates were not prominent in the surveyed research literature. Its utility remains as a representative of the class of Boc-protected amines that are essential for the step-wise construction of complex PROTAC molecules.

Role in Checkpoint Inhibitor Research and Immunomodulatory Agents

Immune checkpoints are regulatory pathways in the immune system that can be engaged by cancer cells to evade an immune attack. Checkpoint inhibitors are drugs that block these pathways, unleashing the immune system to fight the cancer. The development of small molecule immunomodulatory agents is an active area of research, seeking to complement or provide alternatives to antibody-based therapies.

The chemical scaffold of this compound contains features relevant to this field. The cyanobenzyl moiety is a common feature in various pharmacologically active molecules. The design of novel small molecule checkpoint inhibitors or other immunomodulators often involves screening libraries of diverse chemical fragments. A compound like this compound, with its protected amine, is an ideal starting point for chemical library synthesis. The Boc group can be removed, and the resulting amine can be functionalized with a wide array of chemical groups to explore structure-activity relationships (SAR).

However, similar to its role in PROTACs, the direct application or specific mention of this compound in the development of a specific checkpoint inhibitor or immunomodulatory drug is not extensively documented in publicly available research. Its value lies in its potential as a versatile building block for creating libraries of novel compounds for screening in immunomodulatory assays.

Advanced Analytical and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Characterization

The structural integrity and definitive identification of tert-butyl 4-cyanobenzylcarbamate rely on a suite of advanced spectroscopic methods. These techniques provide a detailed picture of the molecular architecture, from the connectivity of atoms to the specific vibrations and electronic transitions within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. It provides precise information about the chemical environment of each proton and carbon atom within the molecule. The tert-butyl group, in particular, offers a strong and sharp signal in ¹H NMR spectra due to its nine equivalent protons, making it a useful probe even in complex molecular environments. nih.gov

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The nine protons of the tert-butyl group typically appear as a singlet around 1.5 ppm. rsc.org The methylene (B1212753) (-CH2-) protons adjacent to the carbamate (B1207046) nitrogen and the aromatic ring exhibit a characteristic signal, often a doublet, due to coupling with the neighboring NH proton. The aromatic protons on the cyanobenzyl ring show signals in the downfield region, usually between 7.0 and 8.0 ppm, with splitting patterns determined by their substitution on the benzene (B151609) ring.

Interactive Data Table: Representative NMR Data for Tert-butyl Carbamate Analogs

This table presents typical chemical shift ranges for key functional groups found in tert-butyl carbamate-containing molecules, providing a reference for interpreting the spectra of this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.5 | ~28 |

| tert-Butyl (quaternary C) | - | ~80 |

| Aromatic (C-H) | 7.0 - 8.0 | 120 - 140 |

| Methylene (N-CH₂-Ar) | ~4.3 | ~45 |

| Carbamate (C=O) | - | ~155 |

| Cyano (C≡N) | - | ~118 |

| Carbamate (N-H) | ~5.0 | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Under electrospray ionization (ESI), a common soft ionization technique, the molecule is typically observed as a protonated species [M+H]⁺. A prominent fragmentation pathway for protonated tert-butylcarbamates involves the characteristic loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂), resulting in a combined neutral loss of 100 Da. nih.gov This fragmentation is a hallmark of the tert-butoxycarbonyl (Boc) protecting group. nih.govdoaj.org

In electron impact (EI) ionization, a higher energy method, more extensive fragmentation can be expected. Common fragment ions include the tert-butyl cation (m/z 57) and fragments corresponding to the loss of a tert-butyl group or the entire carbamate moiety. doaj.org The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Interactive Data Table: Common Mass Spectrometry Fragments for Tert-butyl Carbamates

| Ion | Description | Typical m/z |

| [M+H]⁺ | Protonated molecule | 233.13 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 177.07 |

| [M-C₅H₈O₂+H]⁺ | Loss of isobutylene and carbon dioxide | 133.06 |

| [C₄H₉]⁺ | tert-Butyl cation | 57.07 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in this compound and information about its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong absorption band is typically observed around 1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate appears in the region of 3300-3400 cm⁻¹. The stretching vibration of the cyano (C≡N) group is expected to be a sharp band around 2230 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C-H bending vibrations appear at lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The benzonitrile (B105546) moiety is the primary chromophore in this compound. Aromatic compounds typically exhibit absorption bands in the ultraviolet region. science-softcon.de For instance, related compounds like 4-tert-butyl-4'-methoxydibenzoylmethane show strong absorption in the UVA range. nih.gov The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene ring, which can be influenced by the solvent used. researchgate.net

Interactive Data Table: Characteristic Spectroscopic Data

| Spectroscopic Technique | Functional Group | Characteristic Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR Spectroscopy | N-H Stretch | 3300 - 3400 |

| IR Spectroscopy | C-H Stretch (Aromatic) | > 3000 |

| IR Spectroscopy | C≡N Stretch | ~2230 |

| IR Spectroscopy | C=O Stretch (Carbamate) | ~1700 |

| UV-Vis Spectroscopy | Aromatic π → π* | ~220 - 280 nm |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying this compound in a mixture. Due to its non-polar tert-butyl group and polar carbamate and cyano groups, reversed-phase HPLC is a suitable technique. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol.

The retention time of the compound can be adjusted by varying the composition of the mobile phase. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. HPLC can be used to determine the purity of a sample by comparing the area of the main peak to the areas of any impurity peaks. For example, a purity of 99% can be assessed by HPLC-PDA analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility for direct analysis by Gas Chromatography (GC), GC-MS can be employed for the analysis of its more volatile derivatives or degradation products. For instance, derivatization of the carbamate functional group can increase volatility. springernature.com

In cases where the compound is subjected to thermal degradation, GC-MS can identify the resulting products. For example, the degradation of related compounds like 4-tert-butylphenol (B1678320) has been studied using GC-MS to identify metabolites. nih.gov This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the structural elucidation of unknown components.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical tool for the assessment of this compound, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The principles of UPLC are rooted in the use of sub-2 µm particle columns, which, when operated at high pressures, lead to enhanced separation efficiency.

In the analysis of derivatives synthesized from this compound, UPLC has been effectively employed to determine purity. For instance, in the synthesis of a tetrazine derivative, the purity of the final product, obtained from this compound, was determined to be 95%. bath.ac.uk While specific UPLC methods for the direct analysis of this compound are proprietary to various manufacturers and research entities, a general method can be outlined based on the analysis of similar aromatic carbamates.

A typical UPLC method for this compound would involve a reversed-phase column, such as a C18, with a gradient elution system. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous component, often with a small amount of an acid modifier like formic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the cyanobenzyl chromophore exhibits strong absorbance.

Table 1: Representative UPLC Method Parameters for Analysis of Aromatic Carbamates

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (or equivalent) |

| Particle Size | 1.7 µm |

| Dimensions | 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Run Time | 5 minutes |

This table presents a generalized UPLC method and the retention time for this compound would need to be determined experimentally under these specific conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

While the synthesis and solution-state structural assessment of this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been reported, detailed X-ray crystallographic data for this specific compound is not widely available in the public domain. In one study, the chemical structure of this compound was assessed by 1H NMR, which confirmed the presence of the characteristic protons of the tert-butoxycarbonyl (BOC) group. google.com

However, the crystal structures of numerous derivatives synthesized from this compound have been determined, which indirectly validates its role as a key building block. For a molecule like this compound, X-ray diffraction analysis would be expected to reveal key structural features such as the planarity of the benzene ring, the conformation of the carbamate group, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Examples) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Key Bond Lengths | C-N (carbamate), C=O, C-O, C≡N |

| Key Bond Angles | Angles defining the geometry of the carbamate and benzyl (B1604629) groups |

| Torsion Angles | Describing the orientation of the carbamate relative to the phenyl ring |

This table is illustrative and contains hypothetical data as specific experimental crystallographic data for this compound is not publicly available.

Chiral Analysis and Stereochemical Characterization

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, direct chiral analysis to separate enantiomers is not applicable. However, its significance in stereochemical studies lies in its use as a precursor for the synthesis of chiral molecules. The cyanobenzyl moiety provides a versatile scaffold for the introduction of chirality in subsequent synthetic steps.

A notable application is in the stereospecific synthesis of 1,3,4-oxadiazole (B1194373) sulfonamide derivatives that act as histone deacetylase 6 (HDAC6) inhibitors. google.com In these syntheses, the core structure derived from this compound is elaborated with chiral side chains or undergoes reactions that create new stereocenters in a controlled manner.

The stereochemical outcome of these reactions is critical for the biological activity of the final products. The resulting chiral compounds can be separated and analyzed using various techniques:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a primary method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Supercritical Fluid Chromatography (Chiral SFC): Often provides faster and more efficient separations compared to chiral HPLC.

X-ray Crystallography: When a single enantiomer can be crystallized, its absolute configuration can be unambiguously determined.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): Spectroscopic techniques that can determine the absolute configuration of chiral molecules in solution.

The synthesis of stereoisomers of compounds derived from this compound can be achieved through stereospecific synthesis using optically pure starting materials or reagents of a known configuration. google.com Alternatively, if a racemic or diastereomeric mixture is produced, chromatographic separation is employed to isolate the individual stereoisomers. google.com The ability to use this compound as a foundational block for constructing complex chiral molecules underscores its importance in medicinal chemistry and drug discovery.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the electronic makeup of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the optimized molecular geometry, electronic energies, and the distribution of electron density.

For tert-butyl 4-cyanobenzylcarbamate, these calculations would reveal key insights into its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the electronegative nitrogen and oxygen atoms of the carbamate (B1207046) group and the nitrogen of the cyano group are expected to be regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and the aromatic ring would exhibit positive potential.

Molecular Dynamics Simulations of Conformational Landscape

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed understanding of the molecule's flexibility and conformational preferences.

An MD simulation of this compound would elucidate the rotational dynamics around its single bonds. This includes the rotation of the tert-butyl group, the conformational flexibility of the carbamate linkage, and the orientation of the benzyl (B1604629) group. Such simulations can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as the conformational state can significantly influence binding affinity.

In silico Prediction of Molecular Descriptors

In silico methods allow for the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are vital in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties. nist.gov

For this compound, a variety of descriptors can be calculated. These fall into several categories, including constitutional, topological, geometric, and electronic descriptors. The table below presents a selection of predicted molecular descriptors for this compound.

| Descriptor Type | Descriptor Name | Predicted Value |

| Constitutional | Molecular Weight | 246.30 g/mol |

| Number of Heavy Atoms | 18 | |

| Number of Aromatic Rings | 1 | |

| Topological | Topological Polar Surface Area (TPSA) | 67.1 Ų |

| Rotatable Bond Count | 4 | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.5 |

| Water Solubility | 0.1 g/L | |

| Electronic | Molar Refractivity | 70.0 cm³ |

Note: The values in this table are predicted using computational models and may differ from experimental values.

Rationalizing Reaction Mechanisms through Computational Approaches

For reactions involving this compound, such as its synthesis or decomposition, computational methods can provide a step-by-step understanding of the process. For instance, the formation of carbamates can proceed through various pathways, including the reaction of an isocyanate with an alcohol. Computational modeling could be used to study the formation of the isocyanate precursor to this compound and its subsequent reaction.

These studies can determine the activation energies for each step of the proposed mechanism, allowing for the identification of the rate-determining step. Furthermore, the influence of catalysts or different solvent environments on the reaction mechanism can be simulated, providing insights that can be used to optimize reaction conditions.

Structure Activity Relationship Sar and Structure Biological Activity Sba Studies

Systematic Modification and Design of Analogues

The design of analogues of tert-butyl 4-cyanobenzylcarbamate has been a key strategy to probe its potential as a pharmacophore. This involves a methodical alteration of its constituent parts to enhance desired properties while minimizing off-target effects.

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound derivatives are significantly influenced by the nature of the substituents on the aromatic ring and the carbamate (B1207046) nitrogen. The carbamate moiety itself is recognized for its chemical stability and its capacity to act as a surrogate for peptide bonds in drug design. This stability allows it to increase a molecule's ability to permeate cell membranes. nih.gov

In the context of histone deacetylase (HDAC) inhibitors, the benzyl (B1604629) group of this compound serves as a "cap" group, which interacts with the surface of the enzyme. The identity of this cap group plays a crucial role in the inhibitory activity and selectivity of the resulting compounds. nih.gov For instance, the use of this compound as a starting material in the synthesis of 1,3,4-oxadiazole (B1194373) sulfonamide derivatives has led to the development of potent histone deacetylase 6 (HDAC6) inhibitors.

Bioisosteric Replacements and Their Impact on Molecular Recognition

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the case of this compound, both the tert-butyl group and the cyano group are prime candidates for such modifications.

The tert-butyl group, while providing steric bulk that can be crucial for binding to certain protein pockets, is also associated with potential metabolic liabilities. Bioisosteric replacements aim to retain the beneficial steric properties while improving metabolic stability. Examples of such replacements include the trifluoromethylcyclopropyl group. cambridgemedchemconsulting.com

The nitrile (cyano) group is a versatile pharmacophore that can influence a molecule's electronic properties, polarity, and ability to form hydrogen bonds. researchgate.netnih.gov It can act as a bioisostere for various functional groups, including carbonyls and halogens. researchgate.netnih.gov The electron-withdrawing nature of the nitrile can also polarize the aromatic ring, making it less susceptible to oxidative metabolism. nih.gov In the context of drug design, replacing other functional groups with a nitrile has been shown to enhance efficacy in certain instances. nih.gov

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Tert-butyl | Trifluoromethylcyclopropyl | Improved metabolic stability |

| Carbonyl | Nitrile | Improved bioavailability, altered polarity |

| Halogen | Nitrile | Enhanced binding interactions |

Correlation of Structural Features with Biological Interactions

The specific structural elements of this compound and its analogues have been correlated with their ability to interact with and modulate the activity of biological targets, most notably enzymes.

Investigation of Enzyme Inhibition Profiles

A significant application of this compound has been in the development of enzyme inhibitors, particularly for HDACs. HDAC inhibitors are a class of anti-cancer agents, and their general structure consists of a zinc-binding group, a linker, and a cap group. nih.gov

In the synthesis of novel HDAC inhibitors, this compound serves as a precursor to the cap group. For example, it has been used in the preparation of 1,3,4-oxadiazole sulfonamide derivatives that exhibit inhibitory activity against HDAC6. While specific inhibitory concentrations (IC50) for a systematic series of analogues derived directly from this compound are not extensively reported in publicly available literature, the patent literature underscores its utility in generating compounds with significant HDAC inhibitory potential.

The general structure-activity relationships for HDAC inhibitors indicate that the cap group, which would be derived from this compound, plays a critical role in determining the potency and selectivity of the inhibitor. nih.govdoi.orgnih.gov

Ligand-Target Binding Affinity and Selectivity Studies

The tert-butyl group can be a valuable tool in studying ligand-target interactions. Ligands containing a tert-butyl group can produce observable nuclear Overhauser effects (NOEs) with a target protein, which can help in identifying the binding site.

Modulation of Receptor Activity

Currently, there is limited direct evidence in the public domain detailing the modulation of receptor activity by this compound or its close analogues. The primary focus of research involving this compound has been on its role as a synthetic intermediate for enzyme inhibitors. However, the structural motifs present in the molecule are found in various classes of compounds that do interact with receptors. For example, carbamates are present in compounds designed as peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors.

Q & A

Basic: What are the standard synthetic protocols for preparing tert-butyl 4-cyanobenzylcarbamate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution under basic conditions. A common route involves reacting tert-butyl carbamate with 4-cyanobenzyl chloride (or bromide) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) or sodium hydroxide as a base. The reaction proceeds at room temperature for 12–24 hours. Post-synthesis, purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization often requires stoichiometric control of the benzyl halide and base .

Basic: How is this compound characterized analytically?

Methodological Answer:

Routine characterization includes:

- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H), benzyl protons, and cyano substituent.

- HPLC : Purity assessment (>97%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 263.1) .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

Variables to optimize:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful moisture control.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitutions.

- Temperature : Elevated temperatures (40–60°C) reduce reaction time but risk side reactions.

- Workflow : Continuous flow reactors improve scalability and reproducibility by maintaining consistent mixing and temperature .

Advanced: What mechanistic insights guide the compound’s reactivity in coupling reactions?

Methodological Answer:

The cyano group’s electron-withdrawing nature activates the benzyl position for electrophilic substitutions or cross-couplings (e.g., Suzuki-Miyaura). Mechanistic studies using kinetic isotope effects (KIE) or DFT calculations can elucidate transition states. For example, isotopic labeling (C or N) at the cyano group helps track reaction pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Safety goggles, nitrile gloves, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers at room temperature, protected from light and moisture.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How are scalability challenges addressed in industrial research settings?

Methodological Answer:

Scale-up introduces risks like exothermic reactions and byproduct accumulation. Mitigation strategies:

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress.

- Engineering Controls : Jacketed reactors for temperature control and explosion-proof equipment for solvent handling.

- Waste Management : Solvent recovery systems (e.g., distillation) reduce environmental impact .

Basic: What in vitro assays are used to study its biological activity?

Methodological Answer:

- Enzyme Inhibition : Incubate with target enzymes (e.g., kinases) and measure IC via fluorescence-based assays.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects .

Advanced: How do researchers resolve contradictions in reported biological data?

Methodological Answer:

Discrepancies (e.g., varying IC values) are addressed by:

- Assay Standardization : Uniform cell culture conditions (e.g., passage number, serum concentration).

- Orthogonal Methods : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Batch Purity : Ensure >97% purity via HPLC and NMR to exclude confounding impurities .

Advanced: What advanced techniques study its stability under physiological conditions?

Methodological Answer:

- Degradation Pathways : Simulate gastric fluid (pH 1.2) or plasma (pH 7.4) and analyze via LC-MS to identify hydrolysis products.

- Thermal Stability : TGA/DSC evaluates decomposition temperatures and polymorphic transitions.

- Light Sensitivity : Accelerated stability studies under UV/visible light (ICH Q1B guidelines) .

Advanced: How does structural modification impact its pharmacological profile?

Methodological Answer:

Comparative studies with analogs (e.g., tert-butyl 4-methylbenzylcarbamate) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.